molecular formula C10H19ClN2OS B14121389 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride

2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride

Cat. No.: B14121389
M. Wt: 250.79 g/mol
InChI Key: MHYPZOIXCWYNTQ-UHFFFAOYSA-N
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Description

5-(2-Aminoethylthiomethyl)furfuryldimethylamine hydrochloride is a chemical compound with the molecular formula C10H18N2OS·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, an aminoethyl group, and a dimethylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethylthiomethyl)furfuryldimethylamine hydrochloride typically involves multiple steps. One common method includes the reaction of furfuryl chloride with dimethylamine to form 5-(chloromethyl)furfuryldimethylamine. This intermediate is then reacted with 2-aminoethanethiol under controlled conditions to yield the desired compound. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethylthiomethyl)furfuryldimethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and thiomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Aminoethylthiomethyl)furfuryldimethylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethylthiomethyl)furfuryldimethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The aminoethyl and thiomethyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)furfuryldimethylamine
  • 2-Aminoethanethiol
  • Furfuryl chloride

Uniqueness

5-(2-Aminoethylthiomethyl)furfuryldimethylamine hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H19ClN2OS

Molecular Weight

250.79 g/mol

IUPAC Name

2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H18N2OS.ClH/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11;/h3-4H,5-8,11H2,1-2H3;1H

InChI Key

MHYPZOIXCWYNTQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCN.Cl

Origin of Product

United States

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